2-(Chloromethyl)-2H-1,2,3-triazole

Catalog No.
S790114
CAS No.
80199-90-2
M.F
C3H4ClN3
M. Wt
117.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-2H-1,2,3-triazole

CAS Number

80199-90-2

Product Name

2-(Chloromethyl)-2H-1,2,3-triazole

IUPAC Name

2-(chloromethyl)triazole

Molecular Formula

C3H4ClN3

Molecular Weight

117.54 g/mol

InChI

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2

InChI Key

PRGPKCHJKNCEOZ-UHFFFAOYSA-N

SMILES

C1=NN(N=C1)CCl

Canonical SMILES

C1=NN(N=C1)CCl

Organic Synthesis:

2-(Chloromethyl)-2H-1,2,3-triazole (CMT) finds application as a versatile building block in organic synthesis due to its unique reactivity profile. The presence of the reactive chloromethyl group allows for further functionalization through various substitution and coupling reactions. CMT can be employed in the synthesis of diverse heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [, ].

Medicinal Chemistry:

CMT has been explored in medicinal chemistry due to its potential for developing new therapeutic agents. Studies have investigated its ability to inhibit enzymes involved in various diseases, such as cancer and neurodegenerative disorders [, ]. Additionally, CMT serves as a precursor for the synthesis of potentially bioactive molecules with diverse ring systems and functionalities [].

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound characterized by the presence of a triazole ring substituted with a chloromethyl group. The triazole moiety consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring, which imparts unique chemical properties. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and ability to participate in various

The reactivity of 2-(Chloromethyl)-2H-1,2,3-triazole can be attributed to the electrophilic nature of the chloromethyl group, allowing it to undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, particularly with alkynes or azides, facilitating the formation of more complex structures.
  • Alkylation Reactions: This compound can undergo alkylation at the nitrogen atoms of the triazole ring, producing substituted triazoles that may exhibit enhanced biological properties .

Compounds containing the 1,2,3-triazole scaffold have been extensively studied for their biological activities. Specifically, 2-(Chloromethyl)-2H-1,2,3-triazole has shown:

  • Antimicrobial Activity: Triazoles are known for their antifungal properties and have been utilized in the development of antifungal agents.
  • Anticancer Properties: Derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory activity through modulation of inflammatory pathways .

The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole can be achieved through several methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form 1,2,3-triazoles. Variations include using chloromethyl-substituted azides or alkynes .
  • Huisgen Cycloaddition: A classic method that utilizes thermal conditions to promote the reaction between azides and alkynes, yielding a mixture of regioisomers that can be further purified .
  • Direct Chloromethylation: This involves reacting 1,2,3-triazoles with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group directly onto the triazole ring .

The applications of 2-(Chloromethyl)-2H-1,2,3-triazole span various fields:

  • Pharmaceuticals: As a building block for synthesizing novel drugs with antimicrobial and anticancer properties.
  • Agrochemicals: Utilized in developing pesticides and herbicides due to its bioactive properties.
  • Material Science: Employed in creating functionalized polymers and materials with specific chemical functionalities .

Interaction studies involving 2-(Chloromethyl)-2H-1,2,3-triazole focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against target organisms or cell lines.
  • Spectroscopic Methods: Such as NMR and IR spectroscopy to analyze structural changes upon interaction with biological molecules .

Several compounds share structural similarities with 2-(Chloromethyl)-2H-1,2,3-triazole. Here are some notable examples:

Compound NameStructureUnique Features
1H-1,2,3-TriazoleStructureBasic structure without substitutions
4-Amino-1H-1,2,3-triazoleStructureContains an amino group contributing to reactivity
5-Methyl-1H-1,2,3-triazoleStructureMethyl substitution affects solubility and reactivity
4-Chloro-1H-1,2,3-triazoleStructureChlorine substitution enhances biological activity
4-Hydroxy-1H-1,2,3-triazoleStructureHydroxyl group introduces additional hydrogen bonding capabilities

The uniqueness of 2-(Chloromethyl)-2H-1,2,3-triazole lies in its specific chloromethyl substitution which enhances its electrophilic character compared to other triazoles. This characteristic allows it to participate in diverse

XLogP3

0.9

Wikipedia

2-(Chloromethyl)-2H-1,2,3-triazole

Dates

Modify: 2023-08-15

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